An In-depth Technical Guide to the Structure and Application of N3-VC-Pab-pnp
An In-depth Technical Guide to the Structure and Application of N3-VC-Pab-pnp
For researchers, scientists, and professionals in the field of drug development, particularly in the design of targeted therapeutics, a comprehensive understanding of advanced linker technologies is paramount. This guide provides a detailed examination of the trifunctional linker, N3-VC-Pab-pnp, a critical component in the synthesis of innovative drug conjugates.
Core Structure and Functional Components
N3-VC-Pab-pnp is a sophisticated chemical entity designed for the precise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted delivery systems for immune-modulating agents like STING (Stimulator of Interferon Genes) agonists. The structure is a composite of four key functional motifs:
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N3 (Azide Group): This terminal azide moiety serves as a reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation methods. Specifically, it enables the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to append molecules containing a corresponding alkyne group.[1]
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VC (Valine-Citrulline): This dipeptide sequence constitutes a protease-cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, an endosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage ensures the selective release of the conjugated payload within the target cell, minimizing systemic toxicity.
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Pab (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline linker, the p-aminobenzyl alcohol moiety undergoes a 1,6-elimination reaction, which in turn liberates the attached payload in its active form.
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pnp (p-nitrophenyl carbonate): The p-nitrophenyl carbonate is a highly reactive leaving group. This functionality is designed for the efficient and stable conjugation of amine-containing payload molecules, such as cytotoxic agents or STING agonists, through the formation of a carbamate linkage.
Physicochemical Properties
A precise understanding of the physicochemical properties of N3-VC-Pab-pnp and its analogs is crucial for their application in drug development. The following table summarizes key quantitative data gathered from various sources. It is important to note that slight variations may exist between different commercial suppliers and for derivatives containing additional motifs like PEG spacers.
| Property | Value | Source/Analog |
| Molecular Formula | C32H43N9O9 | 7-N3-HA-Val-Cit-PAB-PNP[3] |
| Molecular Weight | 697.75 g/mol | 7-N3-HA-Val-Cit-PAB-PNP[3] |
| Purity | >96% | 7-N3-HA-Val-Cit-PAB-PNP[3] |
| Solubility | Soluble in DMSO, DMF | Alkyne-Val-Cit-PAB-PNP[4] |
| Storage Conditions | -20°C for long-term storage | SPDP-Val-Cit-PAB-PNP[5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving N3-VC-Pab-pnp. These protocols are representative and may require optimization based on the specific reactants and desired final product.
Synthesis of a Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing payload to N3-VC-Pab-pnp.
Materials:
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N3-VC-Pab-pnp
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Amine-containing payload (e.g., a cytotoxic drug or STING agonist)
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Anhydrous N,N-Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve N3-VC-Pab-pnp in anhydrous DMF to a final concentration of 10 mg/mL.
-
In a separate vial, dissolve the amine-containing payload in anhydrous DMF.
-
Add 1.2 equivalents of the payload solution to the N3-VC-Pab-pnp solution.
-
Add 3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
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Upon completion, quench the reaction by adding a small amount of water.
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Purify the resulting N3-VC-Pab-Payload conjugate by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
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Lyophilize the pure fractions to obtain the final product.
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Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the azide-functionalized linker-payload to an alkyne-modified targeting moiety (e.g., an antibody or a small molecule ligand).[6][7][8][9][10]
Materials:
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N3-VC-Pab-Payload conjugate
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Alkyne-modified targeting moiety
-
Copper(II) sulfate (CuSO4)
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Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Phosphate-buffered saline (PBS), pH 7.4
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Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the N3-VC-Pab-Payload conjugate in a suitable organic solvent like DMSO.
-
Prepare a solution of the alkyne-modified targeting moiety in PBS.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
In a reaction vial, combine the alkyne-modified targeting moiety and 3-5 equivalents of the N3-VC-Pab-Payload conjugate.
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Add the copper catalyst solution to the reaction mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.
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Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.
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Purify the resulting conjugate using an appropriate method, such as SEC, to remove excess linker-payload and catalyst.
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Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using N3-VC-Pab-pnp.
Mechanism of Action of a VC-Pab Linker-Based ADC
Caption: Cellular mechanism of action for a cathepsin-cleavable ADC.
STING Signaling Pathway Activation
Caption: Simplified STING signaling pathway activated by a delivered agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Alkyne-Val-Cit-PAB-PNP, 2748039-77-0 | BroadPharm [broadpharm.com]
- 5. SPDP-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
